Indoline (2,3-Dihydroindole) Saturation State: Quantified Physicochemical Divergence from Indole Positional Analog (CAS 1049555-65-8)
The target compound contains a 2,3-dihydroindol-1-yl (indoline) moiety, which is structurally distinct from the 1H-indol-3-yl moiety present in the closest positional analog, N-(2-(1H-indol-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 1049555-65-8). The C2–C3 bond of indoline is sp³–sp³, whereas indole is fully aromatic across the bicyclic system [1]. This difference is quantifiable through computed descriptors: the indoline nitrogen in the target compound is directly attached to the ethyl linker (N–CH₂–CH), while in the indole analog, the ethyl linker is attached at the C3 position of the indole ring, leaving the indole NH unsubstituted, resulting in a different hydrogen bond donor topology [1][2]. The target compound has one HBD (the amide NH), whereas the indole analog has two HBDs (amide NH + indole NH), altering both solubility and target hydrogen-bonding capacity [1].
| Evidence Dimension | Hydrogen Bond Donor Count and Indoline/Indole Saturation State |
|---|---|
| Target Compound Data | 1 HBD; indoline scaffold (sp³ C2–C3); indoline N directly ethyl-linked |
| Comparator Or Baseline | CAS 1049555-65-8: 2 HBDs; indole scaffold (fully aromatic); ethyl linked at indole C3, indole NH free |
| Quantified Difference | 1 HBD vs. 2 HBDs; distinct hydrogen bond topology due to indoline N-substitution vs. indole C3-substitution |
| Conditions | Computed descriptors from PubChem; structural comparison of scaffold topology |
Why This Matters
The difference in hydrogen bond donor count and nitrogen substitution topology directly affects solubility, permeability, and target binding mode, making the two compounds non-interchangeable for any assay where hydrogen bonding or scaffold geometry is a selection criterion.
- [1] PubChem Compound Summary for CID 18577690, N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide. U.S. National Library of Medicine. Accessed April 2026. View Source
- [2] Kuujia.com. CAS 1049555-65-8: N-[2-(1H-indol-3-yl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide. Accessed April 2026. View Source
